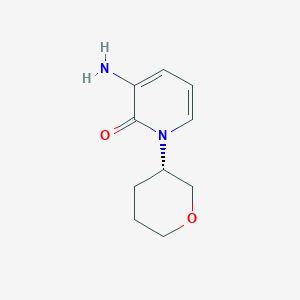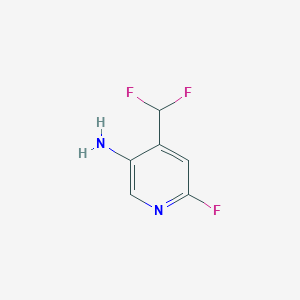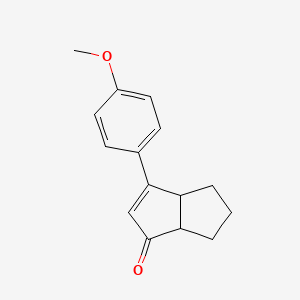
3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one is an organic compound with a complex structure that includes a methoxyphenyl group and a tetrahydropentalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the tetrahydropentalenone ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, influencing cellular processes such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but has a different core structure.
3-(4-Methoxyphenyl)propiolic acid: Similar functional groups but different overall structure.
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4,5,6,6a-tetrahydro-3aH-pentalen-1-one |
InChI |
InChI=1S/C15H16O2/c1-17-11-7-5-10(6-8-11)14-9-15(16)13-4-2-3-12(13)14/h5-9,12-13H,2-4H2,1H3 |
InChI Key |
JHKJZXHNPXQWCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3C2CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


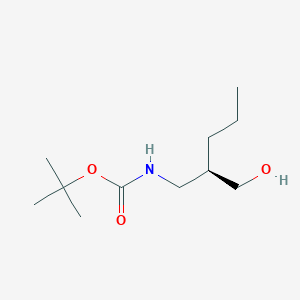

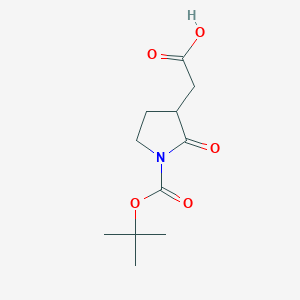
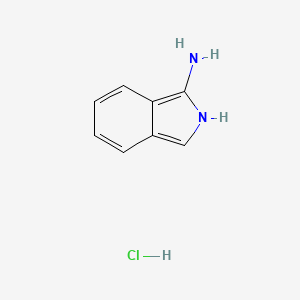
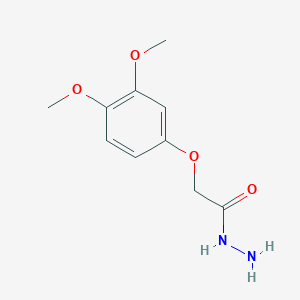
![Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate](/img/structure/B12945707.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12945714.png)
![tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945722.png)
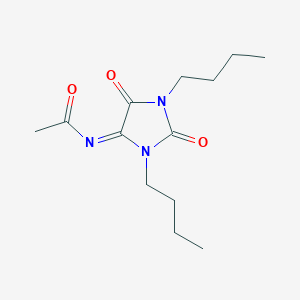
![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
![1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B12945768.png)
